

Physicochemical Properties of Nerol: A Technical Guide

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Compound of Interest

Compound Name: Nerol

Cat. No.: B1678202

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Introduction

Nerol, a naturally occurring monoterpene alcohol, is a key constituent of various essential oils, including **neroli**, rose, and lemongrass. Its characteristic sweet, rosy aroma has led to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, **nerol** has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. A thorough understanding of its physicochemical properties, such as solubility and pKa, is fundamental for its application in research, particularly in drug development and formulation studies. This technical guide provides an in-depth overview of the solubility and pKa of **nerol**, complete with experimental protocols and a visualization of a relevant biological pathway.

Physicochemical Data

The following tables summarize the key physicochemical properties of **nerol**.

Table 1: General Physicochemical Properties of **Nerol**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O	-
Molecular Weight	154.25 g/mol	-
Appearance	Colorless oily liquid	-
Odor	Sweet, fresh, rose-like	-
Boiling Point	226-227 °C	-
Density	~0.876 g/mL	-

Table 2: Solubility of **Nerol**

Solvent	Solubility	Temperature (°C)	Method
Water	1.311 g/L	25	Experimental
Water	1.37 g/L	Not Specified	Predicted (ALOGPS)
Ethanol	Soluble/Miscible	Not Specified	Qualitative
Chloroform	Soluble	Not Specified	Qualitative
Ether	Soluble	Not Specified	Qualitative
Dimethyl Sulfoxide (DMSO)	Soluble	Not Specified	General observation for similar compounds
Acetone	Soluble	Not Specified	General observation for similar compounds

Table 3: Acidity Constant (pKa) of **Nerol**

pKa Value	Method
14.45 (Predicted)	Computational
16.33 (Predicted)	Computational (ChemAxon)

Experimental Protocols

Determination of Nerol Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solute (**nerol**) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is determined.

Materials:

- **Nerol** (high purity)
- Solvent of interest (e.g., water, ethanol, DMSO)
- Volumetric flasks
- Mechanical shaker or orbital incubator shaker
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance
- High-performance liquid chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.

Procedure:

- Add an excess amount of **nerol** to a volumetric flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.
- Seal the flask to prevent solvent evaporation.
- Place the flask in a mechanical shaker or incubator shaker set to a constant temperature (e.g., 25 °C).

- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically, samples can be taken to confirm that the concentration is no longer changing.
- After equilibration, allow the solution to stand, or centrifuge it at a high speed to sediment the undissolved **nerol**.
- Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
- Filter the sample through a syringe filter into a clean vial.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the concentration of **nerol** in the diluted sample using a calibrated HPLC or GC method.
- Calculate the solubility of **nerol** in the solvent, taking into account the dilution factor.

Determination of Nerol pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.

Principle: A solution of the weak acid (**nerol**) is titrated with a strong base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Materials:

- **Nerol** (high purity)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standardized solution of a strong acid (e.g., 0.1 M HCl) for back-titration if necessary
- Co-solvent (e.g., methanol or ethanol, if **nerol** is poorly soluble in water)
- pH meter with a calibrated electrode

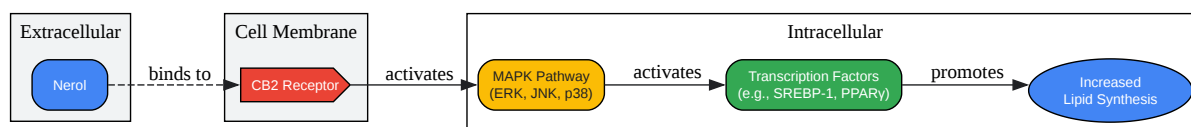
- Burette
- Stir plate and stir bar
- Beakers

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Accurately weigh a known amount of **nerol** and dissolve it in a known volume of a suitable solvent (e.g., a water/co-solvent mixture). If a co-solvent is used, the apparent pKa will be determined.
- Place the beaker on a stir plate and immerse the pH electrode and the tip of the burette into the solution.
- Record the initial pH of the solution.
- Begin the titration by adding small, precise increments of the standardized strong base solution from the burette.
- After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
- Continue the titration past the equivalence point (the point of steepest pH change).
- Plot a titration curve of pH versus the volume of titrant added.
- Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).
- The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

Signaling Pathway

Nerol has been shown to exert biological effects through various signaling pathways. One such pathway involves the cannabinoid receptor-2 (CB2) and the mitogen-activated protein kinase (MAPK) signaling cascade in human sebocytes, leading to increased lipid synthesis.



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Caption: **Nerol**-induced lipogenesis via the CB2-MAPK signaling pathway.

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